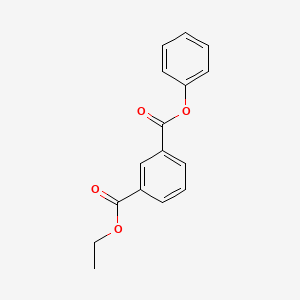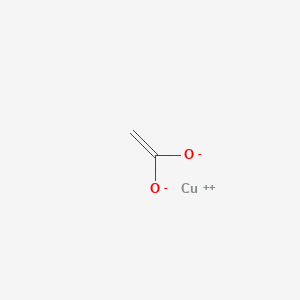![molecular formula C25H25NO3 B14487475 3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 63352-81-8](/img/structure/B14487475.png)
3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) is an organic compound with the molecular formula C25H25NO3 and a molecular weight of 387.478 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and a bis(1-phenylpropan-1-one) moiety connected by an azanediyl linkage.
Preparation Methods
The synthesis of 3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) typically involves the reaction of 4-methoxyaniline with 1-phenylpropan-1-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) can be compared with other similar compounds, such as:
3,3’-[(4-Methylpyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one): This compound has a similar structure but with a methylpyridinyl group instead of a methoxyphenyl group.
2,2’-(Naphthalene-1,4-diylbis(((4-methoxyphenyl)sulfonyl)azanediyl))diacetamide: This compound also contains a methoxyphenyl group but has a different core structure and functional groups.
The uniqueness of 3,3’-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one) lies in its specific structural arrangement and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63352-81-8 |
|---|---|
Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(4-methoxy-N-(3-oxo-3-phenylpropyl)anilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H25NO3/c1-29-23-14-12-22(13-15-23)26(18-16-24(27)20-8-4-2-5-9-20)19-17-25(28)21-10-6-3-7-11-21/h2-15H,16-19H2,1H3 |
InChI Key |
JRIJGOJHRYPFKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)

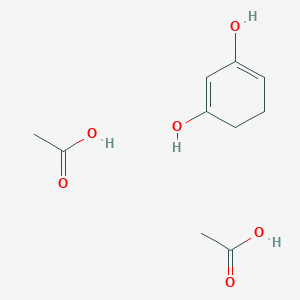
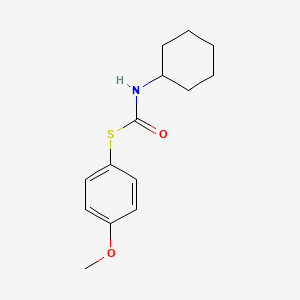

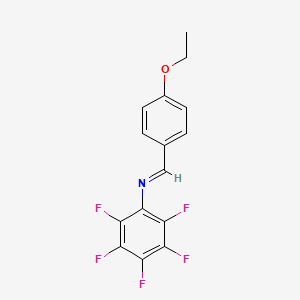
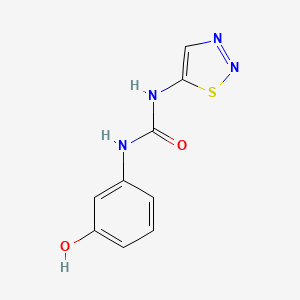


![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
